molecular formula C19H13FN4O2 B3071460 1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1011396-91-0

1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B3071460
CAS RN: 1011396-91-0
M. Wt: 348.3 g/mol
InChI Key: RTJBYVBLTBYFHB-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A novel synthon was synthesized by a multistep process, and Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles in excellent yield .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives have been explored in several studies . For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of a related compound .

Scientific Research Applications

Synthesis of Heterocycles The compound is also pivotal in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. It acts as a versatile building block due to its reactivity and ability to undergo multiple transformations. The synthesis of these heterocycles is essential for developing pharmaceuticals and dyes, highlighting the compound's versatility and importance in organic synthesis (Gomaa & Ali, 2020).

Drug Development and Biological Applications In drug development, the pyrazolo[5,4-b]pyridine core of the compound is significant for its broad range of biological activities. It is explored for its potential in creating novel central nervous system (CNS) acting drugs. The presence of heteroatoms like nitrogen in the compound's structure makes it a candidate for synthesizing compounds with CNS activity. This includes potential applications in treating disorders such as depression, euphoria, and convulsion, further emphasizing the compound's role in medicinal chemistry (Saganuwan, 2017).

properties

IUPAC Name

1-(4-fluorophenyl)-3-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c1-11-17-15(19(25)26)9-16(12-3-2-8-21-10-12)22-18(17)24(23-11)14-6-4-13(20)5-7-14/h2-10H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJBYVBLTBYFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid
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1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid

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